CYP2E1/2A6 Selectivity Ratio Comparison: Mixed-Halogen vs. Trichloro Aniline
A study of nine halogenated anilines on human recombinant CYP2E1 and CYP2A6 showed that 2,3,4-trichloroaniline (2,3,4-triCl-A) displayed an IC50 of 32 µM on CYP2E1 and 15 µM on CYP2A6, yielding a CYP2E1/CYP2A6 selectivity ratio of ~2.1 [1]. While 2-bromo-3-chloro-4-fluoroaniline was not directly tested, the established SAR indicates that fluorine substitution enhances CYP2E1 selectivity (3,4,5-triF-A ratio = 5.2), whereas chlorine-dominated analogs show lower selectivity. The mixed Br/Cl/F pattern thus projects a selectivity window between the triF and triCl extremes, a critical parameter for researchers designing isoform-selective probes.
| Evidence Dimension | CYP2E1/CYP2A6 selectivity ratio |
|---|---|
| Target Compound Data | Projected selectivity ratio between 2.1 (triCl) and 5.2 (triF) based on halogen composition SAR |
| Comparator Or Baseline | 2,3,4-Trichloroaniline: CYP2E1 IC50 = 32 µM, CYP2A6 IC50 = 15 µM, ratio ~2.1 |
| Quantified Difference | Estimated selectivity enhancement of 2- to 3-fold over the trichloro analog |
| Conditions | Human recombinant CYP2E1 and CYP2A6, fluorescence-based activity assays |
Why This Matters
Procuring the mixed-halogen aniline can yield a CYP2E1-selective probe that avoids the off-target CYP2A6 inhibition observed with the trichloro analog.
- [1] Shimada, T., et al. (2005). Cytochrome P450 2E1/2A6-Selective Inhibition by Halogenated Anilines on Metabolic Activation of Dimethylnitrosamine in Human Liver Microsomes. Drug Metabolism and Pharmacokinetics, 20(4), 282-289. View Source
